molecular formula C11H17N2+ B14419729 Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- CAS No. 85805-66-9

Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-

Cat. No.: B14419729
CAS No.: 85805-66-9
M. Wt: 177.27 g/mol
InChI Key: HIOROZIUERMMRQ-NSHDSACASA-N
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Description

Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-: is a heterocyclic aromatic organic compound with the molecular formula C10H15N2 This compound is characterized by a pyridinium ring substituted with a 1-methyl-2-pyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the ring closure reaction of a compound containing both pyridine and pyrrolidine moieties . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pyridinium and pyrrolidinyl groups, which can participate in different chemical processes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction can yield pyrrolidine-substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- has a wide range of applications in scientific research . Some of the key areas include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

  • Pyridinium, 1-methyl-3-carbamidopyridinium
  • Pyridinium, 1-methyl-4-carbamidopyridinium
  • Pyridinium, 1-methyl-3,4-dicarbamidopyridinium

Comparison: Compared to these similar compounds, Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group

Properties

CAS No.

85805-66-9

Molecular Formula

C11H17N2+

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium

InChI

InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1

InChI Key

HIOROZIUERMMRQ-NSHDSACASA-N

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)C

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

Origin of Product

United States

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